1'-benzyl-3-methyl-1,4'-bipiperidine
Description
1'-Benzyl-3-methyl-1,4'-bipiperidine is a substituted bipiperidine derivative characterized by a benzyl group attached to the 1'-position of the bipiperidine scaffold and a methyl group at the 3-position. This structure combines lipophilic (benzyl) and sterically compact (methyl) substituents, which may influence its pharmacokinetic properties and receptor-binding affinity. Bipiperidine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for central nervous system (CNS) agents, anticancer drugs, and analgesics .
Properties
IUPAC Name |
1-benzyl-4-(3-methylpiperidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-16-6-5-11-20(14-16)18-9-12-19(13-10-18)15-17-7-3-2-4-8-17/h2-4,7-8,16,18H,5-6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOBIHBUWYBCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3’-methyl-4,1’-bipiperidine typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method involves the use of sodium hydride as a base and benzyl chloride as the benzylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
1-Benzyl-3’-methyl-4,1’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, aprotic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3’-methyl-4,1’-bipiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features may be exploited to design compounds with specific biological activities.
Industry: In the industrial sector, 1-Benzyl-3’-methyl-4,1’-bipiperidine can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3’-methyl-4,1’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Bipiperidine Derivatives
The following table summarizes key structural and functional differences between 1'-benzyl-3-methyl-1,4'-bipiperidine and its analogs:
Key Comparative Insights:
Substituent Effects on Pharmacology: The benzyl group in this compound likely enhances lipophilicity compared to pyridinyl (e.g., 1’-(pyridin-3-yl)-1,4’-bipiperidine) or carboxamide (e.g., pipamperone) derivatives. This property may improve CNS penetration but could reduce aqueous solubility . Methyl groups, as seen in the target compound and Irinotecan, often reduce metabolic degradation by sterically shielding reactive sites, thereby improving bioavailability .
Synthetic Routes :
- Bipiperidine derivatives are commonly synthesized via nucleophilic substitution (e.g., SNAr reactions for purine-bipiperidine hybrids ) or amination (e.g., 99% yield for 1’-(pyridin-3-yl)-1,4’-bipiperidine ). The target compound’s synthesis would likely follow similar protocols.
ADME Profiles: Pipamperone and piritramide exhibit favorable ADME properties due to carboxamide groups, which balance lipophilicity and solubility. In contrast, ester-linked derivatives like Irinotecan require enzymatic cleavage for activation, introducing variability in pharmacokinetics .
Therapeutic Applications: Antipsychotics (pipamperone) and analgesics (piritramide) leverage bipiperidine’s flexibility to interact with G-protein-coupled receptors, while Irinotecan’s rigid camptothecin linkage targets DNA topoisomerase I . The target compound’s applications may depend on substituent-driven receptor selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
